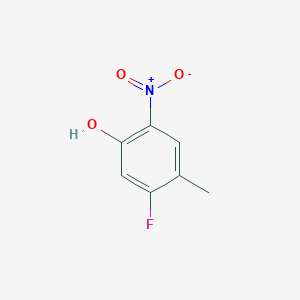

5-Fluoro-4-methyl-2-nitrophenol

描述

Overview of Nitrophenol Class in Chemical Research

Nitrophenols are a class of organic compounds derived from phenol (B47542) with one or more nitro groups attached to the benzene (B151609) ring. These compounds are of considerable interest across various scientific and industrial domains, including environmental chemistry, toxicology, and chemical engineering. They often serve as crucial building blocks or intermediates in the synthesis of more complex molecules, such as pharmaceuticals and dyes. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an activating group, on the aromatic ring imparts distinct chemical reactivity and physical properties to these molecules. Nitrophenols are characteristically more acidic than phenol itself. Furthermore, the mononitrated phenols are frequently hydrogenated to produce the corresponding aminophenols, which are also valuable industrial chemicals.

Significance of Halogenated and Methyl-Substituted Nitrophenols

Halogenated nitrophenols have garnered attention, in part, due to their emergence as disinfection byproducts in drinking water, which has prompted research into their potential health effects. The presence of a halogen atom can influence the molecule's biological activity and persistence in the environment. For instance, dihalogenated nitrophenols have been noted for their potential toxicity.

Methyl-substituted nitrophenols are also important in various areas of chemical research. The methyl group can influence the electronic environment of the aromatic ring and provide a site for further chemical modification. These compounds are utilized in synthetic organic chemistry and have been the subject of structure-activity relationship studies to understand how their specific substitution patterns affect their chemical and biological properties. For example, 5-Methyl-2-nitrophenol is used in the synthesis of antifungal agents and as a precursor for certain pharmaceuticals.

Research Context for 5-Fluoro-4-methyl-2-nitrophenol

This compound, a member of both the halogenated and methyl-substituted nitrophenol families, is a solid or liquid organic compound. sigmaaldrich.com Its specific substitution pattern—a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position relative to the hydroxyl group—creates a unique chemical entity. While extensive, specific research on this particular isomer is not widely available in public literature, its chemical nature suggests its potential as an intermediate in organic synthesis. The synthesis of structurally similar compounds, such as 5-fluoro-2-nitrophenol (B146956), has been detailed in patents, often involving the nitration of a corresponding fluorinated precursor or the hydrolysis of a difluoronitrobenzene derivative. google.com The study of such substituted nitrophenols is often driven by the search for new molecules with specific electronic and steric properties for use in the development of novel materials, agrochemicals, and pharmaceuticals.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 83341-28-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₆FNO₃ | sigmaaldrich.com |

| Molecular Weight | 171.13 g/mol | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8°C (Sealed in dry conditions) | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | SYRLVBSEEMWFMS-UHFFFAOYSA-N | sigmaaldrich.com |

Detailed Research Findings

Detailed scholarly research focusing exclusively on this compound is limited in publicly accessible domains. However, based on its structure and the general reactivity of related compounds, several research avenues can be inferred.

The synthesis of this compound would likely follow established methodologies for the creation of substituted nitrophenols. One potential route could involve the nitration of 4-fluoro-3-methylphenol. The directing effects of the hydroxyl, fluoro, and methyl groups would need to be carefully considered to achieve the desired isomer.

The potential applications of this compound are likely as a building block in organic synthesis. Its trifunctional nature provides multiple points for chemical modification, making it a potentially valuable intermediate for creating more complex molecules with desired biological or material properties.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRLVBSEEMWFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509745 | |

| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83341-28-0 | |

| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 4 Methyl 2 Nitrophenol

Precursor Synthesis and Derivatization Strategies

The creation of 5-Fluoro-4-methyl-2-nitrophenol relies heavily on the careful selection and synthesis of precursor molecules. The strategic derivatization of these precursors is key to achieving the desired final compound.

Synthesis from Fluorinated and Methylated Phenol (B47542) Derivatives

A principal pathway to synthesize this compound begins with phenol derivatives that are already fluorinated and methylated. This approach leverages the existing molecular framework to introduce the nitro group at the correct position.

The direct nitration of 5-Fluoro-2-methylphenol is a common method for producing this compound. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The positions of the existing fluoro and methyl groups direct the incoming nitro group to the 2-position.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of nitrating agent, the solvent, the reaction temperature, and the reaction time. For instance, a mixture of concentrated nitric acid and sulfuric acid is a frequently used nitrating agent. The reaction temperature is carefully controlled to prevent the formation of unwanted byproducts. Studies have shown that optimizing factors such as the mass ratio of fuming sulfuric acid to the reactant and the molar ratio of fuming nitric acid can significantly increase the yield of nitration reactions. researchgate.net For example, in the nitration of a similar compound, optimizing the temperature to -5°C and the reaction time to 3 hours led to a substantial increase in yield. researchgate.net Continuous flow reactors can also be employed for better control over reaction conditions, leading to higher yields and a more sustainable production process.

Alternative Synthetic Routes and Mechanistic Considerations

Beyond the direct nitration of fluorinated and methylated phenols, alternative synthetic pathways offer different approaches to constructing the target molecule. These routes may involve different starting materials and reaction sequences.

An alternative strategy involves the fluorination of a methyl-nitrophenol precursor. This method introduces the fluorine atom at a later stage of the synthesis. The specific reagents and conditions for this fluorination step are critical to ensure the selective addition of fluorine to the desired position on the aromatic ring.

Another viable synthetic route involves the use of fluoro-methylaniline precursors. In this multi-step process, the fluoro-methylaniline is first diazotized and then subjected to a Sandmeyer-type reaction to introduce the hydroxyl group. Subsequent nitration then yields the final this compound product. A similar patented method describes the preparation of 5-fluoro-2-nitrophenol (B146956) from 2,4-difluoronitrobenzene (B147775) by reaction with ammonia (B1221849) to form 5-fluoro-2-nitroaniline, which is then diazotized and hydrolyzed. google.com This general approach highlights the utility of aniline (B41778) derivatives in the synthesis of substituted phenols.

Advanced Synthetic Techniques

The quest for more effective and sustainable methods for producing fine chemicals has led to the exploration of advanced synthetic techniques. These methods aim to overcome the limitations of traditional batch processing, such as issues with heat and mass transfer, reaction control, and waste generation.

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various organic compounds, including nitrophenols. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. A patented method for the continuous production of a related compound, 5-fluoro-2-nitrophenol, highlights the potential of this approach. The process involves the intense mixing of an alkali solution with 2,4-difluoronitrobenzene, followed by a reaction in a hydrolysis kettle. A portion of the reactant liquor is recycled, while the remainder is acidified to yield the final product. google.com This continuous process offers advantages over traditional batch methods, which are often slow and result in lower yields, with a significant portion of raw materials converting to byproducts like 3-fluoro-4-nitrophenol. google.com

Another example of continuous flow synthesis is the nitration of o-xylene (B151617), which achieved a high yield and throughput at a pilot scale. nih.gov This process demonstrated a significant reduction in phenolic impurities compared to batch processes, eliminating the need for an alkaline washing step and thereby reducing wastewater. nih.gov The hydrogenation of p-nitrophenol to p-aminophenol has also been successfully demonstrated in a continuous-flow system using molecular hydrogen and a nano-Ag/Al2O3 catalyst. rsc.org These examples underscore the potential of flow chemistry to provide more efficient, safer, and scalable routes for the synthesis of substituted nitrophenols.

A general procedure for the synthesis of nitrosoarenes using a continuous flow system involves dissolving the starting material in a degassed solvent and injecting it into a stabilized flow system with controlled light intensity, flow rate, and back pressure. acs.org While not a direct synthesis of a nitrophenol, this demonstrates the precise control over reaction parameters that flow chemistry allows.

| Parameter | Continuous Flow Nitration of o-xylene nih.gov |

| Reactants | o-xylene, Mixed Acid (H₂SO₄ and HNO₃) |

| Temperature | 100 °C |

| Residence Time | 90 s |

| Yield | 94.1% |

| Throughput | 800 g/h |

| Key Advantage | Reduction of phenolic impurity from 2% (batch) to 0.1% |

Catalytic Methods in Nitrophenol Synthesis

Catalytic methods are central to modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the context of nitrophenol synthesis, catalysts play a crucial role in both the introduction of the nitro group and in subsequent transformations.

The reduction of nitrophenols is a widely studied model reaction to evaluate the efficacy of various nanocatalysts. Noble metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) have shown high efficiency in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govnih.govoiccpress.com The catalytic activity is often dependent on the size and shape of the nanoparticles, as well as the nature of the support material. nih.gov For instance, gold nanoparticles supported on ceria nanorods have demonstrated excellent activity and reusability for the reduction of p-nitrophenol. rsc.org

Palladium nanoparticles decorated on graphene oxide have also been employed as a heterogeneous catalyst for the transformation of 4-nitrophenol to 4-aminophenol, demonstrating good conversion ability and stability. rasayanjournal.co.in Cheaper and more abundant 3d metals like copper (Cu) are also being explored as more environmentally friendly alternatives to precious metals. nih.gov

While these examples focus on the reduction of nitrophenols, the principles of catalysis are also applied to the nitration step itself. Solid acid catalysts, such as zeolite-based catalysts, silica-supported sulfuric acid, and heteropolyacids, have been used to improve the regioselectivity of the nitration of phenols, favoring the formation of specific isomers. paspk.org

| Catalyst System | Application | Key Findings | Reference |

| Nano-Ag/Al₂O₃ | Continuous-flow hydrogenation of p-nitrophenol | First continuous-flow hydrogenation with molecular hydrogen. | rsc.org |

| Au–Ce catalysts | Reduction of p-nitrophenol | High efficiency and reusability for at least five cycles. | rsc.org |

| PdNPs/GO | Reduction of 4-nitrophenol | Efficient heterogeneous catalyst with good stability. | rasayanjournal.co.in |

| Cu, Ag, Au NPs on polydopamine-magnetite | Reduction of 2-, 3-, and 4-nitrophenol | Activity varied as Au > Ag > Cu; Cu-catalyst was as active as the best Ag-catalyst. | nih.gov |

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of nitrophenols, these principles are being applied to develop more environmentally benign methods.

One approach is to control physical parameters such as temperature and reactant concentration to optimize yield and selectivity, thereby reducing the need for catalysts and solvents. A study on the nitration of phenol found that reacting 98% phenol with 32.5% nitric acid at 20°C for one hour gave an optimal yield of 91% with high selectivity for the ortho and para isomers. paspk.org This method avoids the use of catalysts and solvents, making it a cleaner and more economical process. paspk.org

The use of green-synthesized nanoparticles as catalysts is another key area of green chemistry. Plant extracts, such as those from Citrus maxima peel, can be used to fabricate gold-ceria catalysts for the reduction of p-nitrophenol. rsc.org This biological approach avoids the use of toxic reducing and stabilizing agents often employed in conventional nanoparticle synthesis. nih.gov The use of biological materials like bacteria, fungi, algae, and plant extracts is cost-effective, eco-friendly, and biocompatible. nih.gov

Furthermore, the choice of solvents and reagents is critical. The use of water as a solvent and molecular hydrogen as a reducing agent in the continuous-flow hydrogenation of p-nitrophenol is a prime example of a green chemical process, with water being the only byproduct. rsc.org

| Green Chemistry Approach | Application | Benefit | Reference |

| Control of Physical Parameters | Nitration of phenol | Avoids catalysts and solvents, economical. | paspk.org |

| Green Synthesis of Nanocatalysts | Au-Ce catalysts for p-nitrophenol reduction | Uses plant extracts, avoiding toxic reagents. | rsc.org |

| Use of Benign Solvent and Reagent | Continuous-flow hydrogenation of p-nitrophenol | Water as solvent and only byproduct. | rsc.org |

Reactivity and Reaction Mechanisms of 5 Fluoro 4 Methyl 2 Nitrophenol

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack the position on the ring that is most activated and sterically accessible. masterorganicchemistry.comyoutube.com The directing effects of the substituents on 5-Fluoro-4-methyl-2-nitrophenol are summarized below:

-OH (at C1): Strongly activating, directs to positions 2, 4, and 6. Positions 2 and 4 are blocked. Directs to C6.

-NO₂ (at C2): Strongly deactivating, directs to positions 4 and 6. Position 4 is blocked. Directs to C6.

-F (at C5): Deactivating, but directs to positions 2, 4, and 6. Positions 2 and 4 are blocked. Directs to C6.

-CH₃ (at C4): Weakly activating, directs to positions 3 and 5. Position 5 is blocked. Directs to C3.

The concerted influence of the hydroxyl, nitro, and fluoro groups powerfully directs incoming electrophiles to the C6 position. The directing effect of the hydroxyl group is dominant, making C6 the unequivocal site of reaction.

Further nitration of this compound would involve the introduction of a second nitro group. masterorganicchemistry.com Given the strong directing effects toward the C6 position, treatment with a standard nitrating mixture is expected to yield a single primary product.

| Reaction | Reagents | Predicted Product |

| Nitration | Concentrated HNO₃ / Concentrated H₂SO₄ | 5-Fluoro-4-methyl-2,6-dinitrophenol |

Table 1: Predicted Outcome of Further Nitration.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) electrophile, which is then attacked by the electron-rich aromatic ring at the C6 position to form a sigma complex intermediate. libretexts.org Subsequent deprotonation restores aromaticity, yielding the dinitrated product.

Halogenation, such as bromination or chlorination, follows the same mechanistic principles as nitration. The electrophilic halogen species will be directed to the activated C6 position.

| Reaction | Reagents | Predicted Product |

| Bromination | Br₂ in a polar solvent (e.g., CH₃COOH) | 6-Bromo-5-fluoro-4-methyl-2-nitrophenol |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) | 6-Chloro-5-fluoro-4-methyl-2-nitrophenol |

Table 2: Predicted Products of Halogenation Reactions.

Reduction Chemistry of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental and highly efficient transformation in organic synthesis. wikipedia.org A variety of reagents can accomplish this, and many are chemoselective, leaving other functional groups like halogens and phenols intact. electronicsandbooks.com

The reduction of this compound to 2-amino-5-fluoro-4-methylphenol (B3156678) is a predictable and high-yielding reaction. Several common methods are applicable.

| Reduction Method | Reagents | Key Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high-yielding, standard industrial method. |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Classic, robust method; requires basic workup to free the amine. |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | Avoids the use of gaseous hydrogen. |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Can sometimes offer selectivity in polynitrated compounds. |

Table 4: Common Methods for the Reduction of the Nitro Group.

The resulting product, an ortho-aminophenol, is a valuable synthetic intermediate for the construction of heterocyclic compounds such as benzoxazoles.

Formation of Amino Derivatives

A primary reaction of this compound involves the reduction of its nitro group to form the corresponding amino derivative, 2-amino-5-fluoro-4-methylphenol. This transformation is a fundamental process in the synthesis of various more complex molecules. The reduction of a nitro group on an aromatic ring is a well-established chemical conversion that can be achieved using a variety of reducing agents.

The general reaction is as follows:

Starting Material: this compound

Product: 2-Amino-5-fluoro-4-methylphenol

Transformation: The nitro group (-NO₂) is converted into an amino group (-NH₂).

This reduction significantly alters the electronic properties of the molecule, as the electron-withdrawing nitro group is replaced by the strongly electron-donating amino group, which influences the reactivity of the resulting aminophenol.

Table 1: Transformation of Functional Groups

| Starting Functional Group | Product Functional Group | Reagent Type |

|---|

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a preferred method for the reduction of the nitro group in compounds like this compound due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under controlled temperature and pressure. For instance, processes for similar fluorinated nitroaromatic compounds have utilized Raney Nickel in methanol under hydrogen pressure to achieve the reduction of the nitro group. google.com The choice of catalyst and reaction conditions can be optimized to ensure selective reduction of the nitro group without affecting other functional groups on the aromatic ring.

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Solvent | Temperature | Pressure |

|---|---|---|---|

| Raney Nickel | Methanol | 25-30°C | ~3.0 kg/cm ² |

| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1-4 atm |

Oxidation Reactions

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures or, under more forceful conditions, ring cleavage. For related nitrophenols, oxidation can yield corresponding quinones or other oxidized derivatives. However, the specific oxidation products of this compound are not extensively detailed in available literature, suggesting a need for further empirical study to characterize these reaction pathways fully. The presence of the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups complicates the prediction of oxidation outcomes without experimental data.

Studies on Intramolecular Interactions and Tautomerism

The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions. A prominent feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the ortho-positioned nitro group (-NO₂). This type of interaction is common in ortho-nitrophenols and has been studied in similar molecules like 2-fluoro-4-nitrophenol. researchgate.net

This internal hydrogen bond creates a stable six-membered ring-like structure, which can have several consequences:

Increased Acidity: It can increase the acidity of the phenolic proton compared to its para-isomer.

Physical Properties: It influences physical properties such as boiling point, melting point, and solubility.

Spectroscopic Signature: The hydrogen bond can be detected and characterized using spectroscopic techniques like NMR and infrared (IR) spectroscopy.

Tautomerism in this compound, specifically the potential for nitro-aci tautomerism, is another area of interest. This involves the migration of the phenolic proton to one of the oxygen atoms of the nitro group, forming an aci-nitro quinonoid structure. While this form is generally a minor contributor at equilibrium for most nitrophenols, its transient existence can be crucial in certain reaction mechanisms. Theoretical calculations and advanced spectroscopic methods are typically employed to investigate the energetics and populations of such tautomeric forms. rsc.org

Table 3: Intramolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Effect |

|---|---|---|

| Phenolic -OH and ortho -NO₂ | Hydrogen Bond | Stabilization of molecular conformation, altered acidity. |

Advanced Analytical Characterization of 5 Fluoro 4 Methyl 2 Nitrophenol

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is essential for separating 5-Fluoro-4-methyl-2-nitrophenol from a complex matrix, which may include starting materials, by-products, and positional isomers. The choice of technique depends on the volatility and polarity of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like nitrophenols. researchgate.net Reversed-phase (RP-HPLC) is the most common mode used for these analyses. tandfonline.com The separation of nitrophenol isomers can be effectively achieved on C18 or other suitable stationary phases. researchgate.netnih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com

Specialized detectors significantly enhance the analytical power of HPLC:

Photodiode Array (PDA) or Diode Array Detector (DAD): This is a powerful tool for analyzing nitrophenols. It allows for the selection of the optimal detection wavelength for each compound, which is crucial as isomers often have different absorption maxima. tandfonline.comresearchgate.net A DAD also provides UV spectra of the eluting peaks, which can aid in peak identification and purity assessment by comparing them to a reference standard.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This is particularly useful for confirming the identity of the target compound in complex mixtures and for characterizing unknown impurities. shimadzu.com

Table 1: Representative HPLC Conditions for Nitrophenol Isomer Analysis This table is a generalized representation based on common methods for nitrophenol analysis.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | tandfonline.comchromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govshimadzu.com |

| Detection | DAD/PDA (monitoring at multiple wavelengths) or MS | tandfonline.comshimadzu.com |

| Temperature | Ambient or controlled (e.g., 35-40 °C) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like phenols. researchgate.net Phenols can exhibit poor peak shape and degrade in the hot injector or on the column. researchgate.net Therefore, a derivatization step is essential to increase the volatility and thermal stability of this compound. nih.gov

Common derivatization strategies include:

Alkylation: Methylation is a frequent approach, often using reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane. researchgate.netnih.gov This process converts the acidic phenolic hydroxyl group into a more stable and less polar ether.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, which is much more volatile and suitable for GC analysis. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The high separation efficiency of capillary GC columns allows for the resolution of closely related isomers, while the mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative. nih.gov

Two-Dimensional Liquid Chromatography for Complex Mixtures

For exceptionally complex samples where one-dimensional LC cannot provide adequate separation, comprehensive two-dimensional liquid chromatography (LCxLC or 2D-LC) offers vastly superior resolving power. researchgate.netselectscience.net This technique couples two different LC columns, typically with orthogonal (different) separation mechanisms. researchgate.net

For instance, a sample could be separated on a phenyl-hexyl column in the first dimension, and the fractions from this column are then automatically transferred to a C18 column for a fast second-dimension separation. chromatographyonline.com This approach spreads the components of the mixture across a two-dimensional plane, significantly increasing peak capacity and allowing for the resolution of co-eluting peaks from a 1D separation. thermofisher.com 2D-LC is a powerful tool for the detailed characterization of isomeric purity and for detecting trace-level impurities in the this compound sample that might otherwise go unnoticed. selectscience.netchromatographyonline.com

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound, confirming the identity and position of each functional group on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum will show distinct signals for the two aromatic protons. The chemical shifts are influenced by the electronic effects of the surrounding substituents (-F, -CH₃, -NO₂, -OH). The signals will appear as doublets due to coupling with the neighboring ¹⁹F nucleus (H-F coupling). The phenolic -OH proton will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons will show smaller two-, three-, or four-bond couplings to fluorine. The chemical shifts confirm the substitution pattern.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. nih.gov It will show a single resonance for the fluorine atom in this compound. This signal will be split into a doublet of doublets due to coupling with the two ortho-protons (H-3 and H-5, though H-5 is substituted with a methyl group, so it couples to H-3 and H-6). The electronegativity of the fluorine atom can also influence the ionization of the nearby phenolic group. nih.gov

Table 2: Predicted NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -OH | ~10.5-11.0 | s (broad) | N/A |

| H-3 | ~7.3-7.5 | d | ³J(H-F) ≈ 7-9 Hz |

| H-6 | ~8.0-8.2 | d | ⁴J(H-F) ≈ 4-5 Hz |

| -CH₃ | ~2.3-2.4 | s | N/A |

| Nucleus | Assignment | Predicted δ (ppm) | Key Feature |

|---|---|---|---|

| ¹³C | C-1 (C-OH) | ~150-155 | - |

| C-2 (C-NO₂) | ~138-142 | - | |

| C-3 | ~115-120 | ²J(C-F) ≈ 20-25 Hz | |

| C-4 (C-CH₃) | ~128-132 | ²J(C-F) ≈ 18-22 Hz | |

| C-5 (C-F) | ~158-162 | ¹J(C-F) ≈ 240-250 Hz | |

| C-6 | ~125-130 | ³J(C-F) ≈ 7-10 Hz | |

| ¹⁹F | F-5 | ~ -110 to -120 | Coupling to H-3 and H-6 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the key vibrational bands expected are:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

NO₂ Stretches: Two strong characteristic bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region, which is characteristic of the aryl-fluoride bond.

A theoretical vibrational analysis can be performed to assign the observed IR and Raman bands to specific molecular motions, confirming the structural arrangement. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Reference |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 (broad) | IR | researchgate.net |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | scirp.org |

| NO₂ asymmetric stretch | 1520 - 1560 | IR, Raman | researchgate.net |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman | researchgate.net |

| NO₂ symmetric stretch | 1340 - 1380 | IR, Raman | researchgate.net |

| C-F stretch | 1100 - 1300 | IR | scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophoric nature of this compound is primarily dictated by the benzene (B151609) ring substituted with a nitro group (-NO2) and a hydroxyl group (-OH), which are strongly electronically active.

The UV-Vis spectrum of nitrophenols is characterized by distinct absorption bands corresponding to specific electronic transitions. rsc.org The primary transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The n → π* transitions are of lower intensity and involve the promotion of non-bonding electrons, such as those on the oxygen atoms of the hydroxyl and nitro groups, to π* antibonding orbitals. upenn.edu

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment, including solvent polarity and pH. rsc.org In acidic or neutral solutions, this compound exists in its protonated form. Upon increasing the pH, the phenolic proton dissociates, forming the corresponding nitrophenolate ion. This deprotonation leads to a significant red shift (bathochromic shift) in the λmax, as the resulting phenolate (B1203915) has a more extended conjugated system, lowering the energy gap for electronic transitions. rsc.orgacs.org For instance, 4-nitrophenol's λmax shifts from around 320 nm in acidic media to approximately 400 nm in alkaline media. researchgate.netresearchgate.net The electronic transitions in this compound are influenced by the electronic effects of its substituents—the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group.

Table 1: Typical UV-Vis Absorption Data for Substituted Nitrophenols

| Compound Family | Transition Type | Typical λmax (nm) (Neutral) | Typical λmax (nm) (Alkaline) | Reference |

|---|---|---|---|---|

| Nitrophenols | π → π* | 300 - 360 | 390 - 420 | rsc.orgresearchgate.netresearchgate.net |

Note: The exact λmax for this compound may vary based on specific solvent and pH conditions. The data presented is representative of the nitrophenol class.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The molecular ion peak for this compound (C7H6FNO3) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (171.13 g/mol ). sigmaaldrich.com The fragmentation of nitroaromatic compounds is often characterized by specific losses. Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO2, 46 Da), a nitro radical (·NO2), or nitric oxide (-NO, 30 Da), followed by the elimination of carbon monoxide (-CO, 28 Da). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural detail by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This process helps to establish connectivity within the molecule. For nitroaromatic compounds, MS/MS can confirm the presence of characteristic functional groups and their positions on the aromatic ring. nih.gov For example, the fragmentation of the [M-NO2]+ ion can provide information about the remaining substituted benzene ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Identity |

|---|---|---|

| [C7H6FNO3]+• | 171 | Molecular Ion (M+) |

| [C7H6FO-NO]+• | 141 | Loss of NO |

| [C7H6FO]+ | 125 | Loss of NO2 |

Note: This table represents predicted fragmentation patterns based on the known behavior of similar nitroaromatic compounds.

X-ray Crystallography for Solid-State Structure Elucidation

In the crystal lattice of substituted nitrophenols, the molecule is often nearly planar. researchgate.net The crystal packing is typically dominated by a network of intermolecular hydrogen bonds. A strong intramolecular hydrogen bond is commonly observed between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring motif. nih.gov

Furthermore, the crystal cohesion is often reinforced by C-H···O interactions and, in some cases, π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The specific crystallographic parameters, such as the space group and unit cell dimensions, would be unique to this compound.

Table 3: Representative Crystallographic Data for a Substituted Nitrophenol (2-Methyl-4-nitrophenol)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| Key Interactions | O-H···O and C-H···O hydrogen bonds | researchgate.net |

Derivatization Strategies for Enhanced Detection and Analysis

The direct analysis of polar compounds like nitrophenols by gas chromatography (GC) can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape and low sensitivity. researchgate.netnih.gov Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection. jfda-online.com

For phenols, a common and effective derivatization strategy is silylation. nih.govnih.gov This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar than the parent phenol (B47542).

Another approach is acylation, where the hydroxyl group is converted to an ester using reagents like fluorinated anhydrides. This not only improves volatility but can also enhance detection by an electron capture detector (ECD) if fluorinated groups are introduced. jfda-online.com The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com These strategies are crucial for the reliable quantification of nitrophenols in complex matrices. nih.govnih.gov

Table 4: Common Derivatization Strategies for Phenolic Compounds

| Derivatization Method | Reagent Example | Analyte Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increase volatility, thermal stability | nih.govsigmaaldrich.com |

| Acylation | Acetic anhydride, Fluorinated anhydrides | Hydroxyl (-OH) | Increase volatility, enhance detection (ECD) | jfda-online.com |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrophenol (B140041) |

| 2-methyl-4-nitrophenol (B1582141) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acetic anhydride |

| Benzylammonium salts |

| Nitric oxide |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for studying the molecular structure and electronic properties of organic compounds. rsc.orgnih.gov These ab initio and DFT methods are used to solve the Schrödinger equation (or the Kohn-Sham equations in DFT), providing detailed information about molecular orbitals and energy. upb.ro The B3LYP functional, a hybrid DFT method, is commonly employed for its accuracy in predicting molecular structures and vibrational frequencies for similar aromatic compounds. rsc.orgupb.ro

Geometric optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. For substituted phenols, methods like DFT at the B3LYP level and HF are routinely used to calculate the optimized bond lengths, bond angles, and dihedral angles. upb.roepjap.org This analysis is crucial for understanding the steric and electronic effects of the substituents—fluoro, methyl, nitro, and hydroxyl groups—on the benzene (B151609) ring's geometry. Conformational analysis, particularly concerning the orientation of the hydroxyl and nitro groups, would identify the most stable conformer, which is essential for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for Related Phenolic Compounds

The following data is for analogous compounds and serves to illustrate typical results from geometric optimization studies.

| Parameter | m-Fluorophenol (B3LYP/6-31G) upb.ro | o-Nitrophenol (B3LYP/6-31G) upb.ro |

| Bond Lengths (Å) | ||

| C-O (hydroxyl) | 1.36 | 1.36 |

| O-H | 0.96 | 0.97 |

| C-N | - | 1.46 |

| N-O | - | 1.23 |

| Bond Angles (º) | ||

| C-O-H | 109.1 | 104.9 |

| C-C-N | - | 120.4 |

| O-N-O | - | 123.7 |

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. upb.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a significant parameter for determining molecular stability and reactivity. epjap.orgsemanticscholar.org A smaller energy gap suggests higher reactivity. upb.ro For nitrophenol compounds, these transitions are often characterized as π-π* transitions. researchgate.net Quantum chemical calculations can determine the energies of these orbitals and map their electron density distributions.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. upb.rodergipark.org.tr

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors for Related Compounds

This table presents calculated values for related molecules to exemplify the outputs of HOMO-LUMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Reference |

| 4-Nitrophenol (B140041) | -6.89 | -3.13 | 3.76 | epjap.org |

| m-Fluorophenol | -8.99 | -3.22 | 5.77 | upb.ro |

| o-Nitrophenol | -9.62 | -4.83 | 4.79 | upb.ro |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. rsc.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. rsc.org This analysis allows for the assignment of specific vibrational modes (e.g., O-H stretch, N-O stretch, C-F stretch) to observed peaks in experimental FT-IR and FT-Raman spectra. epjap.orgresearchgate.net Such studies have been performed extensively on related molecules like 4-nitrotoluene and other substituted phenols. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of reactivity. epjap.org The MEP surface displays regions of varying electrostatic potential, where negative regions (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons, while positive regions (blue) are prone to nucleophilic attack. epjap.org For a molecule like 5-Fluoro-4-methyl-2-nitrophenol, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these as primary sites for electrophilic interaction. Positive potentials would likely be found around the hydroxyl hydrogen and the hydrogen atoms on the aromatic ring. epjap.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD provides insights into the dynamic behavior, conformational changes, and intermolecular interactions of a system.

For this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or interacting with a surface. For instance, studies on p-nitrophenol have used MD simulations with the ReaxFF force field to investigate its ozonation mechanism in water, tracking reaction pathways and the role of radicals. ingentaconnect.compku.edu.cn Other research has used MD to investigate the adsorption of nitrophenols onto graphene surfaces, revealing the importance of van der Waals and hydrogen bonding interactions. chemmethod.com Similarly, MD could model the interaction of this compound with biological macromolecules or its diffusion through membranes, providing a dynamic perspective that complements static quantum calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors and using regression techniques, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive equation. researchgate.net

For a class of compounds including this compound, QSAR models could be developed to predict toxicological endpoints, as has been done for other nitroaromatic compounds and phenols. nih.govnih.gov A systematic review of QSAR studies on nitroaromatic compounds highlighted that descriptors related to electronic properties (such as EHOMO and ELUMO) and hydrophobicity (like the octanol-water partition coefficient, Kow) are highly relevant for predicting toxicity. nih.gov A QSAR model for nitrophenols, for example, could use calculated descriptors to predict their toxicity to aquatic organisms like Chlorella vulgaris. nih.gov This approach allows for the rapid screening of related chemical structures for potential activity or toxicity without extensive experimental testing.

Prediction of Reactivity Parameters

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational methods can elucidate several key parameters that help in predicting how this compound will interact with other chemical species. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energies of these orbitals are crucial in determining chemical reactivity. For this compound, the presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups, along with the electron-donating methyl (-CH3) and hydroxyl (-OH) groups, influences the electron density distribution and thus the HOMO and LUMO energies.

The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In substituted phenols, electron-withdrawing groups tend to lower both HOMO and LUMO energies and can decrease the energy gap, thereby increasing reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue and green) are prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic interaction. The aromatic ring itself will have a complex potential distribution due to the competing electronic effects of the various substituents.

| Predicted Reactivity Parameter | Predicted Value/Characteristic for this compound | Method of Prediction |

| HOMO Energy | Relatively low | Inferred from the presence of electron-withdrawing nitro and fluoro groups. |

| LUMO Energy | Relatively low | Inferred from the presence of electron-withdrawing nitro and fluoro groups. |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity compared to unsubstituted phenol (B47542). |

| Molecular Electrostatic Potential | Negative potential on oxygen atoms of nitro and hydroxyl groups. Complex potential on the aromatic ring. | Based on general principles of substituent effects on aromatic systems. |

Note: The values in this table are qualitative predictions based on the chemical structure and established principles of computational chemistry. Specific numerical values would require dedicated quantum mechanical calculations.

Prediction of Environmental Fate Parameters

The environmental fate of a chemical compound describes its transport, transformation, and degradation in various environmental compartments such as air, water, and soil. QSAR models and specialized software are commonly used to predict these parameters based on the molecular structure of the compound. Tools such as the US EPA's EPI Suite™ (Estimation Programs Interface) and TEST (Toxicity Estimation Software Tool) can provide valuable estimates for key environmental fate endpoints. episuite.devepa.gov

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to the organic matter in soil. A high Koc value suggests that the compound will be less mobile in soil and more likely to be found in soil and sediment rather than in water. The Koc of a compound is often estimated from its octanol-water partition coefficient (Kow).

Atmospheric Persistence: The persistence of a chemical in the atmosphere is largely determined by its rate of reaction with photochemically produced radicals, primarily the hydroxyl radical (•OH). The rate of this reaction can be estimated using structure-activity relationships. For this compound, the presence of the phenolic hydroxyl group would likely make it susceptible to atmospheric oxidation.

The following table presents estimated environmental fate parameters for this compound, based on the types of predictions that can be generated by widely used QSAR-based software.

| Predicted Environmental Fate Parameter | Predicted Value/Outcome for this compound | Predictive Tool/Methodology |

| Probability of Ready Biodegradation | Low; Not readily biodegradable | QSAR models based on functional group contributions (e.g., BIOWIN™ in EPI Suite™). |

| Soil Adsorption Coefficient (Log Koc) | Moderate to High | Estimation from Log Kow (e.g., KOCWIN™ in EPI Suite™). |

| Atmospheric Oxidation Half-Life | Short (hours to days) | Estimation of reaction rate with hydroxyl radicals (e.g., AOPWIN™ in EPI Suite™). |

| Octanol-Water Partition Coefficient (Log Kow) | Moderate | Fragment-based contribution methods (e.g., KOWWIN™ in EPI Suite™). |

Note: The values in this table are illustrative of the types of predictions made by environmental fate models and are not based on direct experimental measurements for this specific compound.

Environmental Fate and Remediation Research

Biodegradation Mechanisms and Microbial Dynamics

The biodegradation of 5-Fluoro-4-methyl-2-nitrophenol, like other nitrophenolic compounds, is a key process in its natural attenuation and in engineered bioremediation systems. The presence of a nitro group, a methyl group, and a fluorine atom on the aromatic ring influences its susceptibility to microbial attack. While specific studies on this compound are limited, the biodegradation pathways can be inferred from research on structurally similar compounds.

The microbial degradation of nitrophenols can occur under both aerobic and anaerobic conditions, though the specific pathways and efficiencies can differ significantly. Generally, the nitro group makes these compounds recalcitrant to degradation. nih.govjebas.org

Aerobic Degradation: Under aerobic conditions, the degradation of nitrophenolic compounds is typically initiated by monooxygenase or dioxygenase enzymes. For substituted nitrophenols, two primary pathways have been identified:

Reductive Pathway: The nitro group is initially reduced to a hydroxylamino group, then to an amino group, which can be subsequently removed. For instance, the degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA has been shown to proceed through the formation of 4-chloro-2-aminophenol. nih.govresearchgate.net

Oxidative Pathway: A hydroxyl group is added to the aromatic ring, leading to the formation of a substituted catechol. For example, the degradation of p-nitrophenol can proceed via the formation of 4-nitrocatechol. nih.gov

Given the structure of this compound, it is plausible that aerobic degradation could initiate with either the reduction of the nitro group or the hydroxylation of the aromatic ring. The presence of the fluorine atom may, however, pose a challenge for microbial enzymes, as the carbon-fluorine bond is exceptionally strong. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the initial step in the degradation of nitrophenols is typically the reduction of the nitro group to an amino group, forming the corresponding aminophenol. This is a common transformation for a variety of nitroaromatic compounds. The resulting fluoro-methyl-aminophenol would then be susceptible to further degradation, potentially involving dehalogenation and ring cleavage.

While specific metabolites for this compound have not been documented in readily available literature, likely transformation products can be predicted based on the degradation of analogous compounds.

For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. RKJ 800 was found to produce chlorohydroquinone (B41787) and hydroquinone (B1673460) as major metabolites. nih.gov In another study on 4-chloro-2-nitrophenol degradation by Exiguobacterium sp. PMA, 4-chloro-2-aminophenol and 2-aminophenol (B121084) were identified. nih.govresearchgate.net The degradation of methyl parathion (B1678463) can lead to the formation of p-nitrophenol, which is then further metabolized. nih.gov

Based on these analogous pathways, potential initial metabolites for this compound could include:

5-Fluoro-4-methyl-2-aminophenol (from nitro group reduction)

Fluorinated and methylated catechols or hydroquinones (from oxidative processes)

The subsequent degradation would likely involve defluorination, a process that is known to be challenging for microorganisms, followed by the cleavage of the aromatic ring. nih.gov

Table of Potential Metabolites of this compound based on Analogous Compounds

| Parent Compound Analogue | Identified Metabolites | Potential Corresponding Metabolite of this compound |

| 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Fluoro-methyl-hydroquinone |

| 4-Chloro-2-nitrophenol | 4-Chloro-2-aminophenol, 2-Aminophenol | 5-Fluoro-4-methyl-2-aminophenol |

| p-Nitrophenol | 4-Nitrocatechol, Hydroquinone | Fluoro-methyl-nitrocatechol, Fluoro-methyl-hydroquinone |

Disclaimer: This table presents hypothetical metabolites based on the degradation pathways of structurally similar compounds, as direct experimental data for this compound is not widely available.

The complete mineralization of complex xenobiotics like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species. researchgate.net Different members of the community can carry out different steps of the degradation pathway. For example, one species might be responsible for the initial reduction of the nitro group, while another might specialize in the cleavage of the aromatic ring or dehalogenation.

Biofilms, which are communities of microorganisms attached to a surface, can play a crucial role in the bioremediation of nitrophenolic compounds. Biofilms can provide a more stable environment for the microbial cells and can enhance their resistance to the toxicity of the pollutant. The extracellular polymeric substances (EPS) that form the biofilm matrix can also help in the sorption of the pollutant, increasing its bioavailability for degradation.

Adsorption and Sorption Studies in Environmental Matrices

Adsorption is a key process that influences the fate, transport, and bioavailability of organic pollutants in the environment. The extent to which this compound adsorbs to soil particles, sediments, and other materials will affect its concentration in the aqueous phase and its accessibility to microorganisms.

The adsorption of nitrophenolic compounds has been studied on a variety of materials:

Natural Adsorbents: These include soils, clays, and sediments. The organic matter content and the type of clay minerals are major factors controlling the adsorption of nitrophenols in soils.

Synthetic Adsorbents: Materials like activated carbon, biochar, and metal-organic frameworks (MOFs) have been investigated for their high efficiency in removing nitrophenols from water. researchgate.netscispace.comacs.org For example, amino-functionalized MOFs have shown high adsorption capacity for p-nitrophenol due to hydrogen bonding. acs.org

The presence of the fluorine and methyl groups on the aromatic ring of this compound would likely influence its adsorption characteristics compared to unsubstituted nitrophenol. The methyl group could increase its hydrophobicity, potentially leading to stronger partitioning into soil organic matter. The highly electronegative fluorine atom could also affect the electronic properties of the molecule and its interactions with adsorbent surfaces.

The adsorption of ionizable organic compounds like nitrophenols is highly dependent on environmental conditions.

Influence of pH: The pH of the surrounding medium is a critical factor as it determines the speciation of the nitrophenol. Nitrophenols are weak acids and can exist in either a neutral molecular form or an anionic (phenolate) form. The pKa of the compound dictates the pH at which this transition occurs. For p-nitrophenol, the pKa is around 7.2. acs.org Adsorption is generally higher at pH values below the pKa, where the neutral form predominates, as it is less soluble and more likely to partition onto hydrophobic surfaces of adsorbents like activated carbon or soil organic matter. researchgate.net At pH values above the pKa, the anionic form is more soluble in water and is repelled by negatively charged surfaces of many adsorbents, leading to decreased adsorption. nih.govacs.org

Influence of Ionic Strength: The effect of ionic strength on the adsorption of nitrophenols can be complex. An increase in ionic strength can sometimes lead to a "salting-out" effect, which reduces the solubility of the organic compound and promotes its adsorption. However, the dissolved ions can also compete with the nitrophenol for adsorption sites, particularly on charged surfaces, which could decrease adsorption.

Influence of Temperature: The adsorption of organic compounds onto solid surfaces is often an exothermic process. researchgate.net Consequently, an increase in temperature generally leads to a decrease in the amount of nitrophenol adsorbed at equilibrium. researchgate.netmdpi.com This is because higher temperatures provide more thermal energy to the molecules, favoring their presence in the solution phase rather than on the adsorbent surface.

Table of Factors Influencing Adsorption of Nitrophenolic Compounds

| Factor | General Effect on Adsorption of Nitrophenols | Rationale |

| pH | Decreases with increasing pH (especially above pKa) | At higher pH, the more soluble anionic form predominates and is repelled by negatively charged surfaces. researchgate.netacs.org |

| Ionic Strength | Variable | Can increase adsorption via "salting-out" or decrease it through competition for adsorption sites. |

| Temperature | Decreases with increasing temperature | Adsorption is often an exothermic process. researchgate.netmdpi.com |

Disclaimer: This table summarizes general trends observed for nitrophenolic compounds. The specific behavior of this compound may vary.

Advanced Oxidation Processes (AOPs) for Degradation

A comparative study on the degradation of 4-chloro-2-nitrophenol using various AOPs demonstrated varying degrees of efficacy. nih.gov The degradation trends, in descending order of effectiveness, were observed as follows: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov This suggests that a combination of UV irradiation with a Fenton reagent (Fe²⁺ and H₂O₂) is the most potent method for the mineralization of this type of compound. nih.gov The Fenton reaction's efficacy is tied to the generation of highly reactive hydroxyl radicals. The reactivity of substituted aromatic compounds in Fenton oxidation is influenced by the nature, position, and number of substituent groups on the aromatic ring. researchgate.net For instance, the degradation rate of chlorophenols is observed to decrease as the number of chlorine substituents increases. researchgate.net

The presence of a fluorine atom in this compound, being the most electronegative element, is expected to influence its reactivity in AOPs. The strong carbon-fluorine bond can pose challenges to complete mineralization. nih.gov However, the hydroxyl and nitro groups on the aromatic ring are expected to be primary sites for radical attack.

Table 1: Comparison of Advanced Oxidation Processes for the Degradation of 4-chloro-2-nitrophenol

This table is based on data from a study on 4-chloro-2-nitrophenol and is presented here as a proxy for the potential behavior of this compound.

| Advanced Oxidation Process (AOP) | Relative Degradation Efficiency | Key Reactants |

| UV/Fenton | Highest | UV, Fe²⁺, H₂O₂ |

| UV/TiO₂ | High | UV, TiO₂ |

| UV/H₂O₂ | Moderate | UV, H₂O₂ |

| Fenton | Moderate | Fe²⁺, H₂O₂ |

| H₂O₂ | Low | H₂O₂ |

| UV | Lowest | UV |

Source: Adapted from research on 4-chloro-2-nitrophenol nih.gov

Photochemical Degradation in Atmospheric and Aquatic Environments

Photochemical degradation is a key process that determines the fate of many organic compounds in the environment. For nitrophenols, photolysis is a significant degradation pathway in both the atmosphere and surface waters. cdc.gov

In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic hydrocarbons with nitrogen oxides. cdc.gov Once formed, they are subject to further photochemical degradation. The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days. cdc.gov Direct photolysis is considered a primary degradation pathway for nitrophenols in the atmosphere. The presence of a methyl group, as in the case of 4-methyl-2-nitrophenol (B89549) (a structural analog of this compound), has been shown to result in rapid secondary organic aerosol (SOA) formation upon photolysis.

In aquatic environments, the photochemical degradation of nitrophenols is also a significant fate process, particularly in near-surface waters where sunlight penetration is maximal. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days. nih.gov The presence of a fluorine atom on the aromatic ring of this compound may influence its photochemical reactivity, but the fundamental processes of photodegradation are expected to be similar to other nitrophenols.

Table 2: Estimated Environmental Half-lives of Nitrophenols

This table provides general data for nitrophenols and is intended to give a comparative context for this compound.

| Environment | Estimated Half-life |

| Atmosphere | 3 - 18 days |

| Freshwater (near-surface) | 1 - 8 days |

| Seawater | 13 - 139 days |

| Soil (aerobic top-soil) | 1 - 3 days (for 4-nitrophenol) |

Source: Compiled from general data on nitrophenols cdc.govnih.gov

Volatilization and Atmospheric Transport Studies

The potential for a chemical to be transported over long distances in the atmosphere is largely dependent on its volatility, which is related to its vapor pressure. Nitrophenols generally have low vapor pressures, which suggests that their potential for long-range atmospheric transport is low. nih.gov For instance, 3- and 4-nitrophenol (B140041) are described as colorless to pale yellow solids, indicating low volatility. nih.gov

While specific data on the vapor pressure and volatilization potential of this compound are not available, its molecular structure suggests it is likely to be a solid at room temperature with a relatively low vapor pressure, similar to other substituted nitrophenols. Therefore, significant volatilization from soil or water surfaces is not expected to be a primary environmental transport mechanism. The atmospheric presence of nitrophenols is more likely a result of their formation in the atmosphere from more volatile precursors or from direct emissions from sources like vehicle exhaust. cdc.govnih.gov

Biological Activity and Mechanistic Investigations

Antimicrobial and Antifungal Activity Studies

A thorough search of scientific databases and literature archives indicates a lack of specific studies investigating the antimicrobial and antifungal properties of 5-Fluoro-4-methyl-2-nitrophenol. Consequently, there is no available data, such as minimum inhibitory concentrations (MIC) or zones of inhibition, against bacterial or fungal strains. The potential for this compound to act as an antimicrobial or antifungal agent remains undetermined pending future research.

Enzymatic Inhibition and Modulatory Effects

While chemical vendors suggest that nitrophenol derivatives may be useful in studying enzyme inhibition, specific research on this compound's effects on enzymatic activity is not present in the available scientific literature. chemshuttle.com

Investigation of Specific Enzyme Targets

There are no published studies that identify or investigate specific enzyme targets for this compound. Research into its potential as an inhibitor for any particular enzyme has not been documented.

Mechanism of Action at the Molecular Level

Due to the absence of studies on its enzymatic inhibition, the mechanism of action of this compound at a molecular level remains unelucidated.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

No research has been published detailing the direct interaction of this compound with biological macromolecules such as DNA or proteins. Binding affinities, interaction sites, and the nature of any potential binding are currently unknown.

Cellular Assays and Biological Pathways

Investigations into the effects of this compound on cellular processes and biological pathways have not been reported in the scientific literature. chemshuttle.com

Cell Proliferation and Viability Assays

There is a lack of available data from cell proliferation or viability assays, such as IC50 or EC50 values, for this compound across any cell lines. Its effects on cell growth and survival are therefore not established.

Signaling Pathway Modulation

Detailed studies on the direct interaction of this compound with specific signaling pathways are not extensively documented in publicly available research. However, insights can be drawn from a structurally related isomer, 2-Fluoro-5-methyl-4-nitrophenol. Research indicates that this related compound shows potential as an inhibitor of Traf2- and Nck-interacting kinase (TNIK).

TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is often dysregulated in diseases such as cancer. The inhibition of TNIK by compounds like 2-Fluoro-5-methyl-4-nitrophenol has been shown to lead to reduced cell proliferation and survival in cancer cells. This suggests that fluorinated and methylated nitrophenols may have the capacity to modulate critical signaling cascades. The presence of the fluorine atom and the nitro group can influence the compound's binding affinity to target proteins through hydrogen bonding and hydrophobic interactions, potentially disrupting aberrant signaling that contributes to disease progression.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against kinases like TNIK or other components of cellular signaling pathways. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Metabolism and Biotransformation Pathways in Biological Systems

Specific metabolic pathways for this compound have not been explicitly detailed in the scientific literature. Nevertheless, the metabolism of nitrophenols and halogenated aromatic compounds has been studied in various biological systems, providing a framework for predicting the potential biotransformation of this compound.

The metabolism of nitrophenols generally proceeds through two main phases. Phase I reactions typically involve the reduction of the nitro group to an amino group or the oxidation of the aromatic ring. frontiersin.orgnih.gov These reactions are often catalyzed by cytochrome P450 enzymes. Phase II reactions then involve the conjugation of the parent compound or its metabolites with molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

In the context of microbial degradation, which is crucial for the environmental fate of such compounds, several pathways for the breakdown of halogenated nitrophenols have been identified. These pathways often involve initial enzymatic attacks that lead to the removal of the nitro group (denitration) and the halogen substituent (dehalogenation).

For instance, the biotransformation of the related compound 5-fluoro-2-nitrophenol (B146956) has been observed in fungi, with some species capable of degrading a significant percentage of the compound. researchgate.net Studies on other substituted nitrophenols, such as 3-methyl-4-nitrophenol (B363926) and 4-chloro-2-nitrophenol (B165678), have revealed specific enzymatic pathways in bacteria. In Burkholderia sp. strain SJ98, the degradation of 3-methyl-4-nitrophenol involves a series of enzymes that are also responsible for the catabolism of p-nitrophenol and 2-chloro-4-nitrophenol (B164951). frontiersin.orgnih.gov Similarly, a marine Bacillus species has been shown to transform 4-chloro-2-nitrophenol into various metabolites, including 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole. nih.govresearchgate.net

These findings suggest that the biotransformation of this compound in biological systems could involve one or more of the following steps:

Reduction of the nitro group: Conversion of the nitro group to an amino group, forming 2-amino-5-fluoro-4-methylphenol (B3156678).

Oxidative denitration: Removal of the nitro group through hydroxylation of the aromatic ring.

Dehalogenation: Enzymatic removal of the fluorine atom.

Ring cleavage: Subsequent breakdown of the aromatic ring following initial modifications.

The specific metabolites and the enzymes involved would depend on the biological system (e.g., mammalian, bacterial, or fungal).

常见问题

Q. Methodological Approach :

- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

- Comparative Studies : Synthesize analogs (e.g., 5-Fluoro-2-nitrophenol) and compare reaction rates or degradation profiles .

How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Advanced Research Focus

Discrepancies in data (e.g., mp variations) may arise from impurities, polymorphs, or measurement conditions. Strategies include:

Reproducibility Checks : Repeat synthesis and purification under controlled conditions (e.g., solvent system, cooling rate).

Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or decomposition events .

Cross-Validation : Compare with structurally similar compounds (e.g., 4-Fluoro-2-nitrophenol: mp 75–77°C vs. 5-Fluoro-2-nitrophenol: mp 34–37°C ).

Case Study : For 5-Fluoro-2-nitrophenol, multiple sources report mp 34–37°C , but deviations could indicate residual solvents. Use Karl Fischer titration to rule out moisture .

What advanced methodologies are recommended for studying the compound’s electronic properties and potential applications?

Q. Advanced Research Focus

- Electrochemical Analysis : Cyclic voltammetry to study redox behavior, particularly the nitro group’s reduction potential.

- Spectroscopic Mapping : UV-Vis spectroscopy to assess conjugation effects (e.g., λmax shifts due to substituents).

- Theoretical Studies :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity .

- Solvent Effects : Use COSMO-RS models to simulate solubility in different solvents.

Example : In , X-ray crystallography revealed hydrogen-bonding networks influencing stability. Apply similar methods to analyze intermolecular interactions in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。